molecular formula C19H23NO3 B12725270 (5-Benzyl-3-furyl)methyl 2,2,3,3-tetramethyl-1-aziridinecarboxylate CAS No. 18877-90-2

(5-Benzyl-3-furyl)methyl 2,2,3,3-tetramethyl-1-aziridinecarboxylate

Cat. No.: B12725270
CAS No.: 18877-90-2
M. Wt: 313.4 g/mol
InChI Key: XXMGBFVVCBTZIE-UHFFFAOYSA-N
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Description

(5-Benzyl-3-furyl)methyl 2,2,3,3-tetramethyl-1-aziridinecarboxylate is a complex organic compound that features a unique combination of benzyl, furyl, and aziridinecarboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Benzyl-3-furyl)methyl 2,2,3,3-tetramethyl-1-aziridinecarboxylate typically involves multiple steps, starting from commercially available precursors. One common approach is the reaction of 5-benzyl-3-furylmethanol with 2,2,3,3-tetramethyl-1-aziridinecarboxylic acid chloride under basic conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Benzyl-3-furyl)methyl 2,2,3,3-tetramethyl-1-aziridinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The furyl group can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The benzyl group can be reduced to form the corresponding benzyl alcohol.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different aziridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to open the aziridine ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furyl group may yield furanones, while reduction of the benzyl group may produce benzyl alcohol.

Scientific Research Applications

Chemistry

In chemistry, (5-Benzyl-3-furyl)methyl 2,2,3,3-tetramethyl-1-aziridinecarboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its aziridine ring is particularly useful for investigating nucleophilic attack mechanisms in enzymes.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may offer therapeutic benefits in treating certain diseases, although further research is needed to confirm its efficacy and safety.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its reactive functional groups allow for the creation of materials with specific properties, such as enhanced durability or chemical resistance.

Mechanism of Action

The mechanism of action of (5-Benzyl-3-furyl)methyl 2,2,3,3-tetramethyl-1-aziridinecarboxylate involves its interaction with molecular targets through its reactive functional groups. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can disrupt normal cellular processes, making it useful in various applications, such as enzyme inhibition or drug development.

Comparison with Similar Compounds

Similar Compounds

    (5-Benzyl-3-furyl)methyl 2,2,3,3-tetramethyl-1-aziridinecarboxylate: Unique due to its combination of benzyl, furyl, and aziridinecarboxylate groups.

    Benzyl aziridinecarboxylate: Lacks the furyl group, making it less versatile in certain reactions.

    Furyl aziridinecarboxylate: Lacks the benzyl group, which may limit its applications in medicinal chemistry.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a versatile platform for the development of new compounds with specific properties and functions.

Properties

CAS No.

18877-90-2

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

(5-benzylfuran-3-yl)methyl 2,2,3,3-tetramethylaziridine-1-carboxylate

InChI

InChI=1S/C19H23NO3/c1-18(2)19(3,4)20(18)17(21)23-13-15-11-16(22-12-15)10-14-8-6-5-7-9-14/h5-9,11-12H,10,13H2,1-4H3

InChI Key

XXMGBFVVCBTZIE-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N1C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)(C)C)C

Origin of Product

United States

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